Methyl 2-(naphthalen-2-yl)propanoate
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Overview
Description
Methyl 2-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group attached to a propanoate moiety. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(naphthalen-2-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-naphthylacetate with sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of methyl iodide . This reaction yields the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(naphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and methyl iodide (CH3I) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-(naphthalen-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: this compound is employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-(naphthalen-2-yl)propanoate exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as a prodrug, releasing active metabolites that exert therapeutic effects.
Comparison with Similar Compounds
Methyl 2-(naphthalen-2-yl)propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate:
Methyl 2-(naphthalen-1-yloxy)propanoate: This compound has a similar structure but differs in the position of the naphthalene ring attachment.
Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride: This derivative contains an amino group and is used in different biochemical applications.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Biological Activity
Methyl 2-(naphthalen-2-yl)propanoate is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that this compound demonstrates effectiveness against certain cancer cell lines. It appears to influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
- Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties, suggesting that this compound may also possess such activity .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, warranting further exploration of its efficacy against various pathogens .
The biological activity of this compound is likely mediated through its interactions with specific biological targets. Research employing molecular docking and spectroscopic methods has aimed to elucidate these interactions. Key findings include:
- Binding Affinity : The compound's structural features allow it to interact with various receptors or enzymes involved in metabolic pathways, which is crucial for understanding its mechanism of action .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit distinct biological activities. Below is a comparative analysis highlighting some related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 2-amino-3-(naphthalen-1-yl)propanoate | Amino acid derivative | Different naphthalene position affects activity |
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate | Enantiomer | Opposite stereochemistry may alter biological effects |
(R)-Methyl 2-amino-3-(phenyl)propanoate | Aromatic amino acid derivative | Lacks naphthalene structure, differing properties |
This table illustrates how variations in structure can lead to significant differences in biological activity and application potential.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of this compound on several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory properties of structurally similar compounds, indicating that this compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
- Antimicrobial Efficacy : Preliminary tests showed that the compound exhibits activity against certain bacterial strains, supporting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3 |
InChI Key |
YSQQJOJHTWHQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C(=O)OC |
Origin of Product |
United States |
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